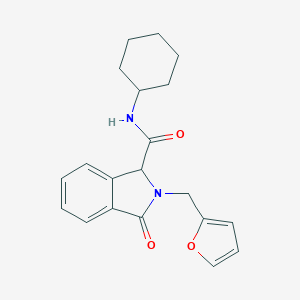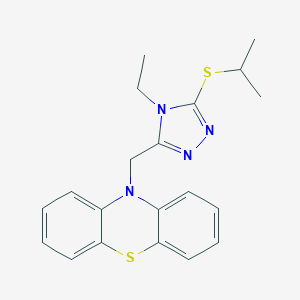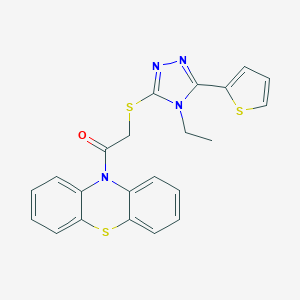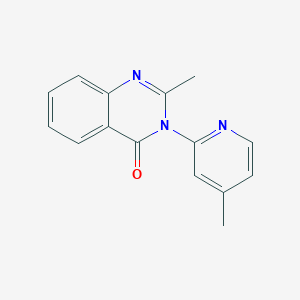
N-cyclohexyl-2-(2-furylmethyl)-3-oxo-1-isoindolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(2-furylmethyl)-3-oxo-1-isoindolinecarboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of isoindolinecarboxamides, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2-furylmethyl)-3-oxo-1-isoindolinecarboxamide involves the inhibition of PKC. PKC is a family of enzymes that play a key role in the regulation of various cellular processes, including cell growth, differentiation, and survival. By inhibiting PKC, N-cyclohexyl-2-(2-furylmethyl)-3-oxo-1-isoindolinecarboxamide can disrupt these cellular processes and potentially have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2-furylmethyl)-3-oxo-1-isoindolinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, induce apoptosis, and decrease the expression of certain oncogenes. In animal studies, N-cyclohexyl-2-(2-furylmethyl)-3-oxo-1-isoindolinecarboxamide has been found to have neuroprotective effects, potentially through the inhibition of PKC-mediated neuronal damage.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-2-(2-furylmethyl)-3-oxo-1-isoindolinecarboxamide in lab experiments is its potency and selectivity as a PKC inhibitor. This compound has been shown to have a high affinity for PKC and can effectively inhibit its activity at low concentrations. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the study of N-cyclohexyl-2-(2-furylmethyl)-3-oxo-1-isoindolinecarboxamide. One direction is the further investigation of its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. Another direction is the development of more potent and selective PKC inhibitors based on the structure of N-cyclohexyl-2-(2-furylmethyl)-3-oxo-1-isoindolinecarboxamide. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Synthesis Methods
The synthesis of N-cyclohexyl-2-(2-furylmethyl)-3-oxo-1-isoindolinecarboxamide involves the reaction of cyclohexylamine, 2-furylacetic acid, and isatoic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of the synthesis is typically around 50%.
Scientific Research Applications
N-cyclohexyl-2-(2-furylmethyl)-3-oxo-1-isoindolinecarboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which is involved in the regulation of neuronal signaling pathways. In cancer research, N-cyclohexyl-2-(2-furylmethyl)-3-oxo-1-isoindolinecarboxamide has been found to have anti-proliferative effects on cancer cells, potentially through the inhibition of PKC. In drug discovery, this compound has been used as a lead compound for the development of novel PKC inhibitors.
properties
Molecular Formula |
C20H22N2O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-(furan-2-ylmethyl)-3-oxo-1H-isoindole-1-carboxamide |
InChI |
InChI=1S/C20H22N2O3/c23-19(21-14-7-2-1-3-8-14)18-16-10-4-5-11-17(16)20(24)22(18)13-15-9-6-12-25-15/h4-6,9-12,14,18H,1-3,7-8,13H2,(H,21,23) |
InChI Key |
NQNVRURXKGZYLJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2C3=CC=CC=C3C(=O)N2CC4=CC=CO4 |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2C3=CC=CC=C3C(=O)N2CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,5-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B292850.png)
![7-(1,3-Benzothiazol-2-ylsulfanyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292854.png)
![7-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292855.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292856.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(1,3-diphenylpyrazol-4-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292857.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292858.png)
![6-amino-5-[(6-amino-4-oxo-2-prop-2-enylsulfanyl-1H-pyrimidin-5-yl)-(4-nitrophenyl)methyl]-2-prop-2-enylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292859.png)

![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide](/img/structure/B292862.png)

![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B292866.png)
